molecular formula C24H28N6OS B2461373 N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 941948-71-6

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2461373
CAS No.: 941948-71-6
M. Wt: 448.59
InChI Key: UBHHVNDUQMHXTL-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a chemical compound with diverse applications in scientific research and industry. Due to its unique structural features, it exhibits interesting biochemical properties and potential for various practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide can be accomplished through multiple synthetic routes involving several key steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: This step typically involves the cyclization of precursors such as hydrazine derivatives and formyl pyrimidines.

  • Introduction of the ethylthio and isopropylamino groups: These functional groups can be introduced through nucleophilic substitution reactions, where suitable electrophilic centers are targeted by appropriate nucleophiles.

  • Attachment of the ethyl spacer and acetamide groups: The final construction of the target compound involves coupling reactions to introduce the ethyl linker and acetamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would focus on optimizing yield and purity, possibly involving continuous flow synthesis for scalability. Efficient separation and purification techniques such as crystallization or chromatography might be used to ensure high quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound could undergo oxidation reactions leading to sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions might target the acetamide group or the nitro groups, leading to corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where electron-withdrawing groups increase susceptibility to nucleophilic attack.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: Alkoxides, thiolates.

Major Products Formed

Depending on the reaction pathway, products could range from sulfoxides/sulfones (oxidation) to amines (reduction) and various substituted derivatives (nucleophilic substitution).

Scientific Research Applications

Chemistry

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is used in synthetic organic chemistry as a building block for more complex molecules.

Biology

The compound can serve as a molecular probe for studying biological pathways and interactions involving its target proteins.

Medicine

Potential medicinal applications include its use as a lead compound for drug discovery, targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties or as an intermediate in the synthesis of other high-value chemicals.

Mechanism of Action

Molecular Targets and Pathways

This compound likely exerts its effects by binding to specific molecular targets, such as enzymes or receptors, altering their activity. The precise molecular pathways would depend on its interaction with biological systems, potentially involving inhibition or activation of key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-(methylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(phenyl)acetamide.

  • N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide.

Uniqueness

Compared to similar compounds, N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide possesses a unique combination of functional groups that confer distinct chemical properties and biological activity, making it a valuable compound for further research and application.

Properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6OS/c1-4-32-24-28-22(27-16(2)3)20-15-26-30(23(20)29-24)13-12-25-21(31)14-18-10-7-9-17-8-5-6-11-19(17)18/h5-11,15-16H,4,12-14H2,1-3H3,(H,25,31)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHHVNDUQMHXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)CC3=CC=CC4=CC=CC=C43)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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